3-methoxy-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-2-yl trans-4-({[(benzyloxy)carbonyl]amino}methyl)cyclohexanecarboxylate
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Overview
Description
3-METHOXY-6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-2-YL 4-({[(BENZYLOXY)CARBONYL]AMINO}METHYL)CYCLOHEXANE-1-CARBOXYLATE is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-METHOXY-6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-2-YL 4-({[(BENZYLOXY)CARBONYL]AMINO}METHYL)CYCLOHEXANE-1-CARBOXYLATE involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity, and ensuring cost-effectiveness. This often requires the use of large-scale reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
3-METHOXY-6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-2-YL 4-({[(BENZYLOXY)CARBONYL]AMINO}METHYL)CYCLOHEXANE-1-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols or alkanes, and substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
3-METHOXY-6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-2-YL 4-({[(BENZYLOXY)CARBONYL]AMINO}METHYL)CYCLOHEXANE-1-CARBOXYLATE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 3-METHOXY-6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-2-YL 4-({[(BENZYLOXY)CARBONYL]AMINO}METHYL)CYCLOHEXANE-1-CARBOXYLATE involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-METHYL-6-OXO-7,8,9,10-TETRAHYDRO-6H-BENZO[C]CHROMEN-1-YLOXY-ACETIC ACID: This compound shares a similar chromen ring system but differs in the functional groups attached to it.
4-METHYL-6-OXO-7,8,9,10-TETRAHYDRO-6H-BENZO[C]CHROMEN-3-YLOXY-ACETIC ACID: Another similar compound with variations in the substituents on the chromen ring.
Uniqueness
The uniqueness of 3-METHOXY-6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-2-YL 4-({[(BENZYLOXY)CARBONYL]AMINO}METHYL)CYCLOHEXANE-1-CARBOXYLATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C30H33NO7 |
---|---|
Molecular Weight |
519.6 g/mol |
IUPAC Name |
(3-methoxy-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-2-yl) 4-(phenylmethoxycarbonylaminomethyl)cyclohexane-1-carboxylate |
InChI |
InChI=1S/C30H33NO7/c1-35-26-16-25-24(22-9-5-6-10-23(22)29(33)37-25)15-27(26)38-28(32)21-13-11-19(12-14-21)17-31-30(34)36-18-20-7-3-2-4-8-20/h2-4,7-8,15-16,19,21H,5-6,9-14,17-18H2,1H3,(H,31,34) |
InChI Key |
QTKQLHZTEDYCRQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C3=C(CCCC3)C(=O)OC2=C1)OC(=O)C4CCC(CC4)CNC(=O)OCC5=CC=CC=C5 |
Origin of Product |
United States |
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